

basic characteristics of the macrocyclic peptide JB-95

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Compound of Interest

Compound Name: JB-95

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Technical Guide: The Macrocyclic Peptide JB-95

For Researchers, Scientists, and Drug Development Professionals

Introduction

JB-95 is a novel macrocyclic β -hairpin peptidomimetic with potent antimicrobial activity, particularly against Gram-negative bacteria such as *Escherichia coli*.^{[1][2]} This technical guide provides a comprehensive overview of the basic characteristics of **JB-95**, including its mechanism of action, quantitative antimicrobial data, and detailed experimental protocols for its study. **JB-95** represents a promising scaffold for the development of new antibiotics targeting the integrity of the Gram-negative outer membrane.^{[1][3]}

Core Characteristics and Mechanism of Action

JB-95 is a macrocyclic tetradecapeptide with the sequence cyclo-(Trp¹-Arg²-Ile³-Arg⁴-Ile⁵-D-Arg⁶-Trp⁷-Lys⁸-Arg⁹-Leu¹⁰-Arg¹¹-Arg¹²-D-Pro¹³-Pro¹⁴).^[4] Its structure is characterized by a stable β -hairpin conformation.^[3]

The primary mechanism of action of **JB-95** involves the selective disruption of the outer membrane (OM) of Gram-negative bacteria without causing cellular lysis.^{[1][2]} Unlike many other antimicrobial peptides, **JB-95** does not significantly permeabilize the inner cytoplasmic membrane.^{[2][3]} Electron microscopy and fluorescence studies have shown that **JB-95** causes breaks in the OM and the formation of knob-like protuberances on the bacterial surface.^[5]

JB-95's selective targeting of the OM is believed to occur through its interaction with β -barrel outer membrane proteins (OMPs), including the BamA component of the β -barrel assembly machinery (BAM) complex and the lipopolysaccharide (LPS) transport protein LptD.^{[1][6][7][8]} Photolabeling experiments have confirmed these interactions.^{[1][2]} This interaction leads to a rapid depletion of many β -barrel OMPs, inducing a membrane stress response and/or directly inhibiting the BAM folding machine.^[1] The lethal effect of **JB-95** is attributed to the disruption of the OM integrity at key interaction sites within clusters of these β -barrel proteins.^[1]

Quantitative Data

Antimicrobial Activity of JB-95

The antimicrobial activity of **JB-95** has been quantified using Minimum Inhibitory Concentration (MIC) assays. The following table summarizes the MIC values of **JB-95** against various bacterial strains.

Bacterial Strain	MIC ($\mu\text{g/mL}$)
Escherichia coli ATCC 25922	0.25
Escherichia coli clinical strains	Maintained activity
Gram-positive bacteria	Good activity

Note: The activity against E. coli is noted to be an order of magnitude higher than against many other tested bacteria, suggesting a selective mechanism.^[4]

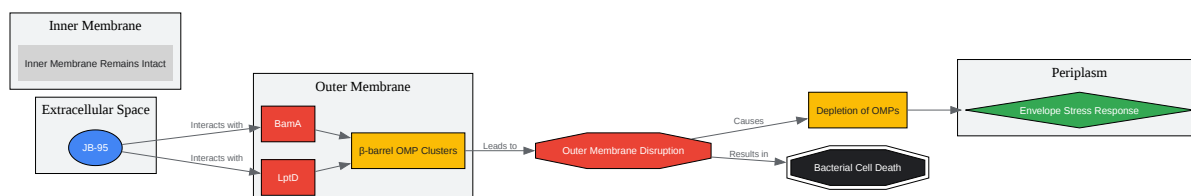
Hemolytic Activity

JB-95 exhibits low toxicity to mammalian cells, a crucial characteristic for therapeutic potential.

Cell Type	Concentration ($\mu\text{g/mL}$)	Activity
Human Red Blood Cells	100	No lytic activity

Signaling and Action Pathway

The following diagram illustrates the proposed mechanism of action for **JB-95**, from initial interaction with the outer membrane to the resulting disruption of cellular integrity.



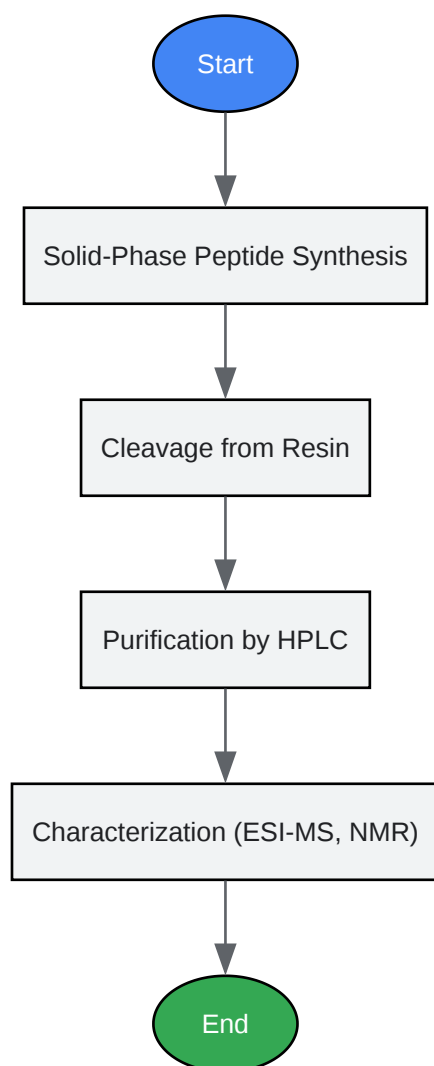
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Caption: Proposed mechanism of action of **JB-95** on Gram-negative bacteria.

Experimental Protocols

Peptide Synthesis and Characterization

A detailed protocol for the synthesis of peptides like **JB-95** can be found in the supporting information of related publications. A general workflow is outlined below.



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Caption: General workflow for peptide synthesis and characterization.

1. Solid-Phase Peptide Synthesis:

- Peptides are synthesized on a solid support resin.[9]
- Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is typically used for the protection of the α -amino group of the amino acids.[9]
- Coupling of amino acids is monitored by methods like the Kaiser test.[9]

2. Resin Cleavage and Deprotection:

- The synthesized peptide is cleaved from the resin and side-chain protecting groups are removed simultaneously.[9]
- A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIPS), and water.[9]

3. Purification:

- The crude peptide is purified using preparative reverse-phase high-performance liquid chromatography (HPLC).[9]

4. Characterization:

- The purity and identity of the final peptide are confirmed by analytical HPLC, electrospray ionization mass spectrometry (ESI-MS), and potentially nuclear magnetic resonance (NMR) spectroscopy for structural elucidation.[2][9]

Antimicrobial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[2][10][11]

1. Preparation of Bacterial Inoculum:

- Grow bacterial strains to the logarithmic phase in Mueller-Hinton (MH) broth.[10]
- Dilute the culture to a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL in a 96-well microtiter plate.[11]

2. Peptide Preparation:

- Prepare a stock solution of **JB-95**.
- Perform serial two-fold dilutions of the peptide in the microtiter plate containing the bacterial inoculum.[10]

3. Incubation:

- Incubate the microtiter plate at 37°C for 18-24 hours.[11]

4. MIC Determination:

- The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[10]

Membrane Permeabilization Assay

This assay assesses the ability of **JB-95** to permeabilize bacterial membranes using fluorescent dyes.

1. SYTOX Green Assay (Inner Membrane Permeabilization):

- Grow E. coli cells to mid-logarithmic phase.
- Wash and resuspend the cells in a suitable buffer.
- Add SYTOX Green dye to the cell suspension. This dye only fluoresces upon binding to intracellular nucleic acids and cannot cross intact membranes.[2][4]
- Add **JB-95** at various concentrations to the cell suspension.
- Monitor the increase in fluorescence over time using a fluorescence plate reader. A rapid increase in fluorescence indicates inner membrane permeabilization.[4] Polymyxin B is often used as a positive control.[2]

2. NPN (1-N-phenylnaphthylamine) Uptake Assay (Outer Membrane Permeabilization):

- NPN is a fluorescent probe that is normally excluded by the intact outer membrane of Gram-negative bacteria.
- Upon OM disruption, NPN can partition into the phospholipid bilayer, resulting in an increase in fluorescence.
- The protocol is similar to the SYTOX Green assay, where bacterial cells are incubated with NPN and the peptide, and the fluorescence is monitored.

Electron Microscopy

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the morphological changes in bacteria upon treatment with **JB-95**.^[5]

1. Sample Preparation:

- Treat exponentially growing bacterial cultures with **JB-95** at a concentration that causes approximately 50% growth inhibition.^[5]
- Incubate for a defined period.
- Fix, dehydrate, and embed the cells for TEM or prepare for SEM imaging.

2. Imaging:

- Examine the samples using TEM to observe internal cellular changes, such as breaks in the outer membrane.^[5]
- Use SEM to visualize changes to the cell surface, such as the formation of protuberances.^[5]

Conclusion

JB-95 is a potent macrocyclic peptide antibiotic with a novel mechanism of action that involves the specific targeting and disruption of the outer membrane of Gram-negative bacteria. Its low hemolytic activity and high efficacy against resistant strains make it an attractive candidate for further drug development. The experimental protocols outlined in this guide provide a foundation for the continued investigation of **JB-95** and similar peptidomimetics in the quest for new antimicrobial agents.

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